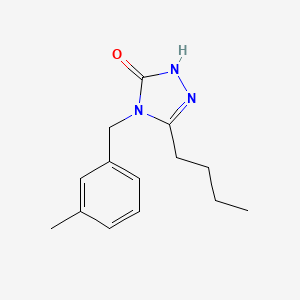![molecular formula C26H36N2O B3817312 [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B3817312.png)
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol
説明
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPBM belongs to the family of bipiperidinyl methanol derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and analgesic effects. In
科学的研究の応用
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit antipsychotic effects in animal models of schizophrenia, which may be attributed to its ability to modulate dopamine and serotonin neurotransmission. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to have antidepressant effects in animal models of depression, possibly through its ability to increase levels of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been shown to have analgesic effects in animal models of pain, which may be due to its ability to modulate the activity of opioid receptors.
作用機序
The exact mechanism of action of [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors, which may contribute to its antipsychotic effects. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to increase levels of BDNF and activate the mTOR pathway, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to modulate various biochemical and physiological processes in the body. It has been shown to increase levels of BDNF, which is a neurotrophic factor that promotes the survival and growth of neurons. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to activate the mTOR pathway, which is involved in various cellular processes, including protein synthesis and cell growth. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to modulate the activity of opioid receptors, which are involved in pain modulation.
実験室実験の利点と制限
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities, making it a versatile compound for studying various disease conditions. However, there are also some limitations to using [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol in lab experiments. Its exact mechanism of action is not fully understood, and it may interact with other neurotransmitter systems in the brain, making it difficult to isolate its effects on a specific system. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for research on [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol. One area of interest is its potential as a therapeutic agent for schizophrenia, depression, and pain. Further studies are needed to investigate its safety and efficacy in humans and to determine the optimal dosage and administration route. Another area of interest is its mechanism of action, which is not fully understood. Future studies should focus on elucidating the exact molecular targets of [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol and its interactions with other neurotransmitter systems in the brain. Finally, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol may have potential applications in other disease conditions, such as addiction and neurodegenerative disorders, which warrant further investigation.
特性
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)-3-(2-phenylethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O/c29-22-26(16-12-23-8-3-1-4-9-23)15-7-17-28(21-26)25-13-18-27(19-14-25)20-24-10-5-2-6-11-24/h1-6,8-11,25,29H,7,12-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONRDXBEYTDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)(CCC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1'-Benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3817234.png)
![8-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817238.png)
![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3817243.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B3817246.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole](/img/structure/B3817268.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3817269.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3817275.png)
![(1-{[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3817280.png)
![N-methyl-1-(piperidin-3-ylmethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3817291.png)
![{[1-(1-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B3817300.png)
![1-(4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B3817310.png)
![3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B3817319.png)

![N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide](/img/structure/B3817345.png)